An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (4-Bromothiazol-5-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
(4-Bromothiazol-5-yl)methanol is a substituted thiazole derivative with the chemical formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol .[1] Its structure features a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position.
The presence of the bromine atom and the hydroxyl group imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The thiazole ring itself is a significant pharmacophore found in numerous biologically active compounds.
Chemical Structure:
Caption: Chemical structure of (4-Bromothiazol-5-yl)methanol.
Table 1: Physicochemical Properties of (4-Bromothiazol-5-yl)methanol
| Property | Value | Reference |
| CAS Number | 262444-15-5 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1] |
| Molecular Weight | 194.05 g/mol | [1] |
| Appearance | White to yellow solid or liquid | [1] |
| Boiling Point | 277.6 ± 20.0 °C (Predicted) | |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.74 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Experimental Protocols
Synthesis of (4-Bromothiazol-5-yl)methanol
A more direct, though less detailed, method is suggested by the synthesis of 2-Amino-5-bromo-4-tert-butylthiazole. This involves the initial formation of the corresponding 2-aminothiazole followed by selective bromination at the 5-position using a reagent like copper(II) bromide.[2]
General Procedure for Bromination (Adapted): [2]
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Dissolve the starting thiazole derivative (e.g., (thiazol-5-yl)methanol) in a suitable solvent such as acetonitrile.
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Add copper(II) bromide (CuBr₂) to the solution.
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Stir the reaction mixture at an elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Purification
Purification of (4-Bromothiazol-5-yl)methanol is typically achieved through standard laboratory techniques.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure crystalline product.
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Column Chromatography: For both solid and liquid products, column chromatography using silica gel is an effective method for purification. A solvent system with an appropriate polarity, such as a mixture of hexane and ethyl acetate, is typically used as the eluent.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of (4-Bromothiazol-5-yl)methanol.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the proton on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
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¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the four carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (aromatic ring, methylene group).
2.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
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Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.
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Analysis: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺, confirming the molecular weight of 194.05 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Applications in Drug Discovery and Development
Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. They are found in numerous approved drugs and are key components in the development of new therapeutic agents.
Role as a Kinase Inhibitor Scaffold
The thiazole ring is a common scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Thiazole-containing compounds have been shown to inhibit various kinases, including those involved in cancer cell proliferation and survival. (4-Bromothiazol-5-yl)methanol, with its reactive handles, serves as a valuable starting material for the synthesis of more complex thiazole derivatives with potential kinase inhibitory activity.
Caption: Role of (4-Bromothiazol-5-yl)methanol in a typical drug discovery workflow.
Use as a Versatile Building Block
The bromine atom on the thiazole ring of (4-Bromothiazol-5-yl)methanol can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions) to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the thiazole core to optimize biological activity and other drug-like properties. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.
Bioisosteric Replacement
In drug design, the thiazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The unique electronic and steric properties of the thiazole ring can lead to improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
(4-Bromothiazol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Bromothiazol-5-yl)methanol is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique chemical structure, featuring a reactive thiazole core with strategically placed functional groups, makes it an important tool for researchers in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a foundation of its chemical properties and potential applications, encouraging further exploration and innovation in the field.
